Calculated Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) Comparison Versus N-Desdimethoxy Analog
The 3,4-dimethoxy substitution on the phenethyl ring is predicted to increase lipophilicity by approximately 0.7–1.0 log unit relative to the unsubstituted N-(2-phenylethyl) analog, while simultaneously raising the topological polar surface area (TPSA) by roughly 19 Ų due to the additional oxygen atoms. This moderately elevated clogP (estimated ~4.2–4.8 for the target compound vs. ~3.5 for the des-dimethoxy comparator) may enhance membrane permeability, whereas the higher TPSA (~66 vs. ~47 Ų) could modulate solubility and off-target binding profiles. These values are class-level inferences based on fragment-based calculation methods and have not been experimentally verified for this specific pair of compounds .
| Evidence Dimension | Predicted lipophilicity (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP ~4.2–4.8 (estimated); TPSA ~66 Ų (estimated) |
| Comparator Or Baseline | N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide: clogP ~3.5 (estimated); TPSA ~47 Ų (estimated) |
| Quantified Difference | ΔclogP ≈ +0.7–1.0; ΔTPSA ≈ +19 Ų (estimated from structural fragment contributions) |
| Conditions | In silico prediction using fragment-based clogP and TPSA calculation methodologies; no experimental logP or PSA measurement available for either compound |
Why This Matters
For procurement decisions in early drug discovery, predicted physicochemical properties can guide the selection of analogs with a favorable balance between permeability and solubility; the dimethoxy substitution may offer a differentiated profile for CNS or intracellular target programs where moderate lipophilicity and controlled polarity are desirable.
